

An In-depth Technical Guide to the Molecular Geometry of Chromous Bromide

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Compound of Interest		
Compound Name:	Chromous bromide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry of **chromous bromide** (CrBr₂). It covers the structure of the compound in both the solid and gaseous phases, presenting available quantitative data, detailed experimental protocols for structural determination, and visualizations of molecular structures and experimental workflows. This document is intended to be a core resource for researchers and professionals in chemistry, materials science, and drug development who require a deep understanding of the structural characteristics of this inorganic compound.

Introduction to Chromous Bromide

Chromous bromide, or chromium(II) bromide, is an inorganic compound with the chemical formula CrBr₂. It is a white crystalline solid that is soluble in water, forming blue solutions.[1] The arrangement of its constituent atoms, or its molecular geometry, is fundamental to its physical and chemical properties. This geometry differs significantly between the solid and gaseous states, a common characteristic for many metal halides.

Molecular Geometry in the Solid State

In the solid state, **chromous bromide** adopts a crystal structure analogous to that of cadmium iodide (CdI₂).[1][2][3] This structure is characterized by a layered lattice. Within these layers, each chromium(II) ion is surrounded by six bromide ions in an octahedral coordination geometry.[2][3]



The octahedral arrangement involves the chromium ion at the center and the six bromide ions at the vertices of an octahedron. These octahedra are not isolated but are interconnected by bridging bromide ligands, forming extended sheets.[1]

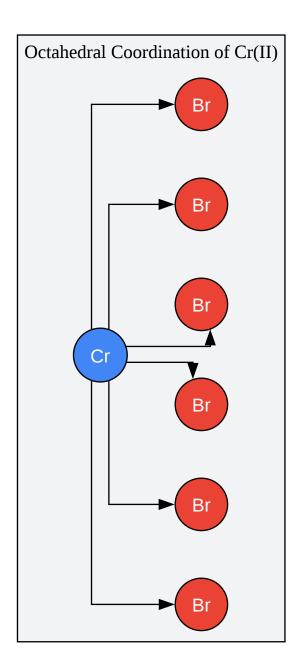
Quantitative Structural Data

X-ray diffraction studies have provided the following quantitative data for the bond lengths in the solid-state crystal structure of **chromous bromide**:

Parameter	Value (Å)	Experimental Method
Cr-Br Bond Length 1	2.545 ± 0.01	X-ray Diffraction
Cr-Br Bond Length 2	2.998 ± 0.01	X-ray Diffraction
Table 1: Experimentally		
determined bond lengths for		
solid chromous bromide.[2]		

The presence of two distinct bond lengths suggests a distorted octahedral geometry within the crystal lattice, a phenomenon that can be attributed to crystal packing effects or Jahn-Teller distortion, which is common for d⁴ metal ions like Cr(II).





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Figure 1: Octahedral coordination of Cr(II) in solid CrBr2.

Molecular Geometry in the Gaseous State

Direct experimental data on the molecular geometry of gaseous **chromous bromide** is not readily available. However, predictions can be made based on Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy to similar transition metal dihalides.

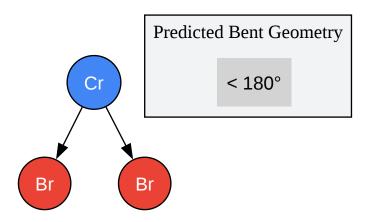


VSEPR Theory Prediction

For a free, monomeric CrBr₂ molecule in the gas phase, the central chromium atom has two bonding pairs of electrons (with the two bromine atoms) and valence electrons of its own. As a d⁴ metal, high-spin Cr(II) can have unpaired electrons that can influence the geometry in a way analogous to lone pairs in main group elements. This often leads to non-linear structures for transition metal dihalides.

Considering the electron pairs, a bent or V-shaped molecular geometry is predicted for gaseous CrBr₂. This is in contrast to the linear geometry often seen in dihalides of alkaline earth metals. The repulsion between the bonding pairs and the non-bonding d-electrons would result in a bond angle of less than 180°.

This prediction is supported by computational studies on the analogous chromium(II) chloride (CrCl₂), which indicate a bent geometry for the gaseous monomer. It is also known that the vapor of **chromous bromide** contains oligomeric species, which further complicates experimental determination of the monomer's structure.



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Figure 2: Predicted bent molecular geometry of gaseous CrBr2.

Experimental Protocols

The determination of molecular geometry is reliant on sophisticated experimental techniques. The primary methods for solid and gaseous phase analysis are X-ray crystallography and gas electron diffraction, respectively.

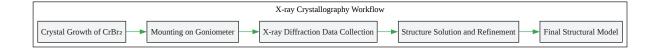


X-ray Crystallography for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Methodology:

- Crystal Growth: High-quality single crystals of CrBr₂ are grown, typically by slow evaporation of a saturated solution or by vapor deposition.
- Crystal Mounting: A suitable crystal is mounted on a goniometer head.
- Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms within the crystal lattice are determined by solving the phase problem and refining the structural model against the experimental data.



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Figure 3: Experimental workflow for X-ray crystallography.

Gas Electron Diffraction for Gaseous-Phase Structure

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.

Methodology:



- Sample Introduction: A gaseous beam of CrBr₂ molecules is introduced into a high-vacuum chamber. This requires heating the solid sample to a temperature sufficient to produce a vapor.
- Electron Beam Interaction: A high-energy beam of electrons is passed through the molecular gas beam.
- Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.
- Data Analysis: The scattering intensity as a function of the scattering angle is analyzed to determine the internuclear distances and bond angles in the molecule.

Conclusion

The molecular geometry of **chromous bromide** is phase-dependent. In the solid state, it exhibits an extended lattice with chromium(II) ions in a distorted octahedral coordination environment. In the gas phase, the monomeric form is predicted to have a bent molecular geometry due to the influence of the d-electrons on the chromium center. The precise determination of these structures relies on advanced experimental techniques such as X-ray crystallography and gas electron diffraction, providing fundamental data that is crucial for understanding the chemistry and potential applications of this compound.

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